“2-Iodo-5’-ethylcarboxamido Adenosine” is a potent and selective adenosine receptor agonist . It can be used to determine binding and structural properties between receptor subtypes .
The molecular formula of “2-Iodo-5’-ethylcarboxamido Adenosine” is C13H17IN6O5 . The molecular weight is 464.22 . The IUPAC name is [(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-ethylcarbamate .
“2-Iodo-5’-ethylcarboxamido Adenosine” is a white to off-white solid . It has a melting point of >197°C . It is slightly soluble in DMSO and methanol when heated .
2-Iodo-5'-ethylcarboxamido Adenosine is a modified derivative of adenosine, a purine nucleoside that plays a crucial role in various biological processes. This compound belongs to the class of adenosine receptor ligands, which are studied for their potential therapeutic applications in various diseases, including cardiovascular disorders, neurological conditions, and cancer. The introduction of the iodo and ethylcarboxamido groups enhances its pharmacological properties, potentially influencing its receptor binding affinity and selectivity.
2-Iodo-5'-ethylcarboxamido Adenosine is synthesized from adenosine through specific chemical modifications. It is classified as an adenosine receptor agonist or antagonist depending on its activity at different adenosine receptor subtypes (A1, A2A, A2B, and A3). The classification of this compound is significant in the context of drug development, as it may exhibit varying effects on these receptors, which are implicated in numerous physiological and pathological processes.
The synthesis of 2-Iodo-5'-ethylcarboxamido Adenosine involves multiple steps that modify the adenosine structure. A common synthetic route includes:
Technical details regarding the reaction conditions (temperature, solvent, catalysts) are critical for optimizing yield and selectivity during synthesis but are often proprietary or detailed in specific research articles .
The molecular structure of 2-Iodo-5'-ethylcarboxamido Adenosine can be described as follows:
The structural representation typically includes a bicyclic purine ring system with functional groups that influence its interaction with adenosine receptors.
The chemical reactions involving 2-Iodo-5'-ethylcarboxamido Adenosine can include:
Technical details such as reaction kinetics and mechanisms are often explored through computational modeling and experimental validation .
The mechanism of action for 2-Iodo-5'-ethylcarboxamido Adenosine primarily involves interaction with adenosine receptors:
Data from binding studies and functional assays provide insights into its efficacy and selectivity across different receptor types .
The physical and chemical properties of 2-Iodo-5'-ethylcarboxamido Adenosine include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structural integrity .
The scientific uses of 2-Iodo-5'-ethylcarboxamido Adenosine are diverse:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications .
Adenosine receptors are G-protein coupled receptors (GPCRs) classified into four subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and mediate critical physiological processes, including neurotransmission, vasodilation, immune responses, and metabolic regulation. The A1 and A3 subtypes couple to Gi/o proteins, inhibiting adenylate cyclase and reducing cAMP production. Conversely, A2A and A2B receptors activate Gs proteins, stimulating cAMP synthesis. The A2B subtype additionally couples to Gq proteins, activating phospholipase C [1] [8].
Table 1: Adenosine Receptor Subtypes and Signaling Pathways
Subtype | G-Protein Coupling | Primary Signaling Effect | Tissue Distribution |
---|---|---|---|
A1 | Gi/o | ↓ cAMP, ↑ K+ channels | Brain, heart, kidney |
A2A | Gs | ↑ cAMP, vasodilation | Striatum, immune cells |
A2B | Gs/Gq | ↑ cAMP, ↑ IP3/DAG | Colon, lung, immune cells |
A3 | Gi/o | ↓ cAMP, ↑ PI3K | Liver, lung, immune cells |
The therapeutic potential of targeting these receptors is vast but complicated by overlapping tissue distribution. Selective agonists/antagonists are essential tools for dissecting receptor-specific functions and developing targeted therapies. Structural modifications of endogenous adenosine form the basis for designing such selective ligands [1] [8].
NECA (N-Ethylcarboxamido adenosine) serves as a foundational molecule in adenosine receptor pharmacology. It is synthesized by replacing the 5′-ribose hydroxyl group with an ethylcarboxamido moiety (-CONHCH2CH3). This modification enhances metabolic stability by preventing rapid deamination by adenosine deaminase and phosphorylation by adenosine kinase. Consequently, NECA exhibits a longer half-life in vivo compared to adenosine [1] [7].
Functionally, NECA acts as a potent non-selective agonist with high affinity for all four adenosine receptor subtypes (Ki values in nanomolar range). Its binding mode involves:
Despite its utility, NECA’s lack of subtype selectivity limits its use in mechanistic studies. This underscores the need for structural refinements to achieve receptor-specific targeting.
The introduction of halogen substituents at the C2 position of adenosine’s purine ring generates high-affinity ligands with enhanced subtype selectivity. 2-Iodo-5′-ethylcarboxamido adenosine (2-Iodo-NECA) exemplifies this strategy, combining NECA’s metabolic stability with improved A3/A2A selectivity. The rationale involves:
Table 2: Molecular Properties of 2-Iodo-5′-ethylcarboxamido Adenosine
Property | Value | Source |
---|---|---|
Molecular Formula | C12H15IN6O4 | [1] [7] |
Molecular Weight | 434.19 g/mol | [1] [7] |
CAS Number | 141018-29-3 | [1] [7] |
Purity | >95% (HPLC) | [1] |
Storage Conditions | -20°C (desiccated) | [1] [2] |
Solubility | DMSO, Methanol (slight); Aqueous acid | [2] |
The synthesis of 2-Iodo-NECA typically begins with adenosine protection (e.g., 2',3'-O-isopropylidene adenosine, CAS 162936-24-5), followed by iodination at C2 and 5′-ethylcarboxamidation [3] [5]. This multi-step process yields a compound critical for:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: